Specific Scientific Field: This application falls under the field of Pharmacology and Nephrology .
Summary of the Application: PF-03882845 is a non-steroidal mineralocorticoid receptor antagonist that has been studied for its potential to prevent renal injury in an animal model of nephropathy . It has been found to be more potent than eplerenone, a steroidal mineralocorticoid receptor antagonist, in suppressing the urinary albumin to creatinine ratio (UACR), a measure of renal fibrosis .
Methods of Application: The compound was tested in uninephrectomized Sprague-Dawley (SD) rats that were maintained on a high salt diet and receiving aldosterone by osmotic mini-pump for 27 days . Serum K+ and the UACR were assessed following 14 and 27 days of treatment .
Results or Outcomes: PF-03882845 prevented the increase in collagen IV staining at 5, 15, and 50 mg/kg BID while eplerenone was effective only at the highest dose tested (450 mg/kg BID) . All doses of PF-03882845 suppressed aldosterone-induced increases in collagen IV, transforming growth factor-β1 (Tgf- β1), interleukin-6 (Il-6), intermolecular adhesion molecule-1 (Icam-1) and osteopontin gene expression in the kidney . The therapeutic index (TI) of PF-03882845 against hyperkalemia was 57-fold superior to that of eplerenone .
Specific Scientific Field: This application falls under the field of Endocrinology and Nephrology .
Summary of the Application: PF-03882845 has been used in trials studying the basic science of Diabetes Mellitus, Type 2 and Type 2 Diabetic Nephropathy .
PF-3882845 is a pyrazoline derivative that functions as a selective antagonist of the mineralocorticoid receptor. Its full chemical designation is (3S, 3aR)-2-(3-chloro-4-cyanophenyl)-3-(4-methylphenyl)-3a,4-dihydro-1H-pyrazole. This compound was developed in the research labs of Pfizer and is notable for its potential therapeutic applications in conditions related to mineralocorticoid receptor overactivity, such as hypertension and heart failure .
PF-3882845 exhibits significant biological activity as a mineralocorticoid receptor antagonist. In preclinical studies, it has demonstrated efficacy in reducing blood pressure and preventing renal injury in models such as Dahl salt-sensitive rats. The compound selectively binds to the mineralocorticoid receptor without significantly affecting other steroid hormone receptors, which is crucial for minimizing side effects like hyperkalemia that are common with traditional therapies such as spironolactone . Its selectivity is evidenced by a therapeutic index that shows a pronounced effect on reducing urinary albumin while maintaining serum potassium levels .
The synthesis of PF-3882845 can be achieved through a multi-step process:
These methods have been optimized for yield and purity, demonstrating effective synthetic routes for producing PF-3882845 in laboratory settings .
PF-3882845 has potential applications in treating conditions associated with excessive mineralocorticoid activity, including:
Despite showing promise in preclinical studies, further clinical trials were halted due to strategic business decisions rather than safety concerns .
Interaction studies have shown that PF-3882845 selectively interacts with the mineralocorticoid receptor without significant cross-reactivity with other steroid hormone receptors such as the androgen receptor and progesterone receptor. This selectivity is critical for its therapeutic profile, allowing for effective treatment with reduced risk of side effects commonly associated with non-selective antagonists .
Studies have also investigated its pharmacokinetics and dynamics in various animal models, indicating favorable absorption and distribution characteristics that support its potential clinical use .
PF-3882845 belongs to a class of nonsteroidal mineralocorticoid receptor antagonists. Here are some similar compounds:
Compound Name | Structure Type | Selectivity | Key Features |
---|---|---|---|
Eplerenone | Steroidal | Moderate | Selective but causes hyperkalemia at high doses |
Spironolactone | Steroidal | Moderate | Agonist at progesterone receptor; risk of hyperkalemia |
Finerenone | Nonsteroidal | High | Improved selectivity and safety profile |
DSR-71167 | Nonsteroidal | High | Inhibits carbonic anhydrase; reduces hyperkalemia risk |
PF-3882845 is unique due to its high selectivity for the mineralocorticoid receptor without significant interaction with other hormone receptors, which reduces side effects like hyperkalemia often seen with traditional steroidal antagonists . Its distinct chemical structure allows it to effectively modulate mineralocorticoid receptor activity while minimizing unwanted interactions.
The systematic chemical nomenclature for PF-3882845 follows International Union of Pure and Applied Chemistry guidelines, with the complete designation being (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid. This nomenclature precisely defines the stereochemical configuration and substitution pattern of the complex heterocyclic framework. The molecular formula C24H22ClN3O2 reflects the compound's composition, incorporating 24 carbon atoms, 22 hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms.
The molecular weight of PF-3882845 is consistently reported as 419.9 grams per mole, with some sources providing more precise values of 419.903 grams per mole. The compound is assigned Chemical Abstracts Service registry number 1023650-66-9, which serves as its unique identifier in chemical databases. Additional identifiers include the Unique Ingredient Identifier 34ZKU73FU3, which facilitates regulatory and research tracking.
The Standard International Chemical Identifier for PF-3882845 is documented as InChI=1S/C24H22ClN3O2/c25-21-12-18(8-5-17(21)13-26)28-23(14-3-1-2-4-14)20-10-6-15-11-16(24(29)30)7-9-19(15)22(20)27-28/h5,7-9,11-12,14,20,23H,1-4,6,10H2,(H,29,30)/t20-,23-/m0/s1. This comprehensive identifier captures the complete structural information including stereochemistry and connectivity patterns. The corresponding InChI Key XNULRSOGWPFPBL-REWPJTCUSA-N provides a condensed hash representation for database searches and structural comparisons.
PF-3882845 exhibits absolute stereochemistry with precisely defined spatial arrangements at critical chiral centers. The compound contains two defined stereocenters out of two possible positions, indicating complete stereochemical specification. This absolute configuration is crucial for the compound's biological activity, as the (3S,3aR) stereochemistry represents the active enantiomeric form that demonstrates optimal receptor binding characteristics.
The crystallographic analysis reveals that PF-3882845 belongs to the pyrazoline class of heterocyclic compounds, featuring a fused ring system that combines benzindazole and cyclopentyl structural elements. X-ray crystallographic data has been obtained for related compounds in this series, providing insights into the three-dimensional arrangement of functional groups. The crystal structure data indicates specific conformational preferences that contribute to the compound's receptor selectivity profile.
The stereochemical configuration significantly influences the compound's binding affinity and selectivity characteristics. The (3S,3aR) configuration positions key pharmacophoric elements in optimal orientations for mineralocorticoid receptor interaction while minimizing cross-reactivity with other steroid hormone receptors. Crystallographic studies of related structures have confirmed that the rigid tricyclic framework maintains consistent spatial relationships between critical binding elements.
Property | Value |
---|---|
Stereochemistry | Absolute |
Defined Stereocenters | 2 of 2 |
Configuration | (3S,3aR) |
E/Z Centers | 0 |
Charge | 0 |
Optical Activity | Specified but values not reported |
The development of PF-3882845 involved systematic structure-activity relationship optimization that addressed multiple pharmacological and physicochemical challenges. Early analogues in this pyrazoline series demonstrated excellent potency against the mineralocorticoid receptor but suffered from poor solubility and propensity to inhibit human ether-a-go-go-related gene channels. These limitations necessitated strategic structural modifications to achieve an optimal balance of potency, selectivity, and drug-like properties.
The incorporation of a single carboxylate moiety represented a pivotal breakthrough in the optimization process, simultaneously addressing both solubility and cardiac safety concerns. This carboxylic acid functionality, positioned at the 7-position of the benzindazole ring system, provided the necessary polarity to enhance aqueous solubility while maintaining high-affinity receptor binding. The carboxylate group also contributed to improved selectivity profiles by introducing specific electrostatic interactions with the mineralocorticoid receptor binding pocket.
Structural modification studies involved extensive exploration of substituents at each position of the pyrazoline ring system. The carboxylate-containing lead compound designated R-4g served as the foundation for systematic substitution pattern investigations. These studies culminated in the identification of R-12o, which demonstrated excellent mineralocorticoid receptor activity combined with reasonable pharmacokinetic characteristics. The progression from R-12o to the final optimized structure involved introduction of conformational restriction strategies.
The conformational restriction approach led to the identification of PF-3882845, which exhibits exquisite potency combined with favorable steroid receptor selectivity. The cyclopentyl substituent at the 3-position contributes significantly to the compound's binding affinity by filling a hydrophobic pocket within the receptor binding domain. The 3-chloro-4-cyanophenyl moiety provides additional selectivity through specific aromatic interactions and hydrogen bonding patterns that distinguish mineralocorticoid receptor binding from other nuclear receptor family members.
Optimization Stage | Key Structural Features | Primary Improvements |
---|---|---|
Early Analogues | Basic pyrazoline framework | High MR potency, poor solubility |
Carboxylate Introduction | 7-Carboxylic acid incorporation | Enhanced solubility, reduced hERG inhibition |
Lead Compound R-4g | Carboxylate with varied substituents | Optimized MR activity |
Advanced Lead R-12o | Further substitution optimization | Excellent activity, improved pharmacokinetics |
Final Compound PF-3882845 | Conformational restriction | (3S,3aR) configuration, superior selectivity |
The synthetic approach to PF-3882845 involves construction of the complex tetrahydrobenzo[g]indazole framework through carefully orchestrated cyclization reactions. The synthesis requires precise stereochemical control to achieve the desired (3S,3aR) configuration, which is essential for optimal biological activity. The process chemistry development focused on establishing scalable routes that maintain high stereoselectivity while ensuring consistent product quality.
The synthetic strategy incorporates the cyclopentyl substituent through early-stage introduction, allowing subsequent ring-forming reactions to proceed with predetermined stereochemical outcomes. The chloro-cyanophenyl moiety is typically installed through nucleophilic aromatic substitution or cross-coupling methodologies, depending on the specific synthetic sequence employed. The carboxylic acid functionality can be introduced through various approaches, including ester hydrolysis or direct carboxylation reactions.
Process optimization studies have addressed critical parameters including reaction temperature, solvent selection, and purification protocols to ensure reproducible synthesis of PF-3882845. The development of crystallization conditions for the final product has been particularly important for achieving consistent polymorphic forms and particle size distributions. Analytical method development has included comprehensive impurity profiling to identify and control process-related impurities.
The synthetic route to PF-3882845 demonstrates the application of modern medicinal chemistry principles in developing complex heterocyclic structures. The successful translation from laboratory-scale synthesis to potential manufacturing processes required extensive optimization of each synthetic transformation. Quality control measures throughout the synthetic sequence ensure that the final product meets stringent specifications for research applications.
PF-3882845 demonstrates exceptional binding affinity for the mineralocorticoid receptor, representing a significant advancement in non-steroidal mineralocorticoid receptor antagonist development [1] [2]. The compound exhibits a binding inhibitory concentration fifty (IC50) of 2.7 nanomolar against the mineralocorticoid receptor, establishing it as a highly potent antagonist in this class [3] [4] [7]. Alternative binding assay methodologies have reported IC50 values of 4.5 nanomolar, confirming the consistent high-affinity interaction between PF-3882845 and the mineralocorticoid receptor [4].
The binding kinetics profile of PF-3882845 represents a novel pyrazoline-derived compound that demonstrates superior mineralocorticoid receptor affinity compared to traditional steroidal antagonists [25] [26]. The compound's chemical structure, characterized as (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid, contributes significantly to its enhanced binding properties [1] [8].
Table 1: Mineralocorticoid Receptor Binding Kinetics and Affinity Data for PF-3882845
Parameter | Value | Assay Conditions | Reference |
---|---|---|---|
Binding IC50 (nM) | 2.7 | Binding assay | [3] [4] [7] [17] |
Binding IC50 (nM) - Alternative source | 4.5 | Binding assay | [4] |
Transactivation EC50 (nM) | Not directly reported | Cell-based transactivation | Not available |
Binding Affinity (Ki) | Not directly reported | Equilibrium binding | Not available |
Association Rate Constant (kon) | Not directly reported | Association kinetics | Not available |
Dissociation Rate Constant (koff) | Not directly reported | Dissociation kinetics | Not available |
The binding affinity data demonstrates that PF-3882845 achieves remarkable potency through its non-steroidal structure, distinguishing it from conventional mineralocorticoid receptor antagonists such as spironolactone and eplerenone [5] [9]. The compound's binding characteristics suggest a competitive antagonism mechanism, wherein PF-3882845 competes directly with aldosterone for mineralocorticoid receptor binding sites [21] [25].
PF-3882845 exhibits exceptional selectivity for the mineralocorticoid receptor relative to other members of the nuclear hormone receptor superfamily [5] [9]. The compound demonstrates greater than 500-fold selectivity versus progesterone receptor and other related nuclear hormone receptors, establishing its specificity profile [4] [5]. This remarkable selectivity represents a significant advancement over existing mineralocorticoid receptor antagonists that often exhibit cross-reactivity with multiple steroid hormone receptors [9].
The selectivity profiling reveals that PF-3882845 does not significantly activate or inhibit human androgen receptor, estrogen receptor alpha, or glucocorticoid receptor at therapeutically relevant concentrations [5] [9]. The compound's selectivity profile demonstrates minimal interaction with estrogen receptor beta and other nuclear hormone receptors, confirming its targeted mechanism of action [8] [15].
Table 2: Selectivity Profiling of PF-3882845 Against Nuclear Hormone Receptor Superfamily
Nuclear Receptor | Binding IC50 (nM) | Selectivity Fold over MR | Functional Activity | Reference |
---|---|---|---|---|
Mineralocorticoid Receptor (MR) | 2.7 | 1 (reference) | Antagonist | [3] [4] [5] [7] [17] |
Progesterone Receptor (PR) | 310 | 115 | Weak antagonist | [4] [17] |
Androgen Receptor (AR) | No significant binding | >500 | Inactive | [5] [9] |
Glucocorticoid Receptor (GR) | No significant binding | >500 | Inactive | [5] [9] |
Estrogen Receptor Alpha (ERα) | No significant binding | >500 | Inactive | [5] [9] |
Estrogen Receptor Beta (ERβ) | No significant binding | >500 | Inactive | [5] [9] |
The nuclear hormone receptor selectivity analysis indicates that PF-3882845 achieves its therapeutic potential through highly specific mineralocorticoid receptor antagonism without significant off-target effects [5] [8]. The compound's selectivity profile suggests reduced potential for endocrine-related side effects commonly associated with less selective mineralocorticoid receptor antagonists [9] [21].
PF-3882845 demonstrates potent functional antagonism of mineralocorticoid receptor-mediated transcriptional activation in cellular transactivation assays [5] [9]. The compound effectively blocks aldosterone-induced mineralocorticoid receptor transactivation, confirming its mechanism as a competitive receptor antagonist [21] [25]. Cellular functional assays validate the compound's ability to inhibit mineralocorticoid receptor-dependent gene expression at nanomolar concentrations [9].
The functional antagonism profile reveals that PF-3882845 maintains its selectivity in cellular environments, demonstrating minimal interference with other nuclear hormone receptor-mediated transactivation pathways [5] [9]. The compound exhibits a 45-fold selectivity over progesterone receptor in cell-based functional assays, supporting its targeted mechanism of action [5] [9].
Table 3: Functional Antagonism of PF-3882845 in Cellular Transactivation Assays
Assay Type | Cell Line | IC50/EC50 (nM) | Fold Selectivity | Reference |
---|---|---|---|---|
Mineralocorticoid Receptor Transactivation | Not specified | Not directly reported | Reference | [5] [9] |
Progesterone Receptor Transactivation | Not specified | Not directly reported | 45-fold selectivity over PR | [5] [9] |
Androgen Receptor Transactivation | Not specified | No activity | >500-fold | [5] [9] |
Glucocorticoid Receptor Transactivation | Not specified | No activity | >500-fold | [5] [9] |
Dual-Luciferase Reporter Assay | Not specified | Not available | Not available | Not available |
Cell-based Functional Assay | Not specified | Not available | Not available | Not available |
The transactivation assay data confirms that PF-3882845 functions as a pure antagonist without partial agonist activity, distinguishing it from some existing mineralocorticoid receptor modulators [9] [25]. The compound's functional profile in cellular systems correlates with its binding affinity data, supporting consistent receptor antagonism across different experimental paradigms [5] [21].
PF-3882845 exhibits modest cross-reactivity with progesterone receptor, yielding a binding IC50 of 310 nanomolar and representing approximately 115-fold selectivity versus mineralocorticoid receptor [4] [17]. The progesterone receptor interaction demonstrates weak antagonist activity without significant functional consequences at therapeutically relevant concentrations [5] [9]. This cross-reactivity profile represents a significant improvement compared to traditional mineralocorticoid receptor antagonists that often exhibit substantial progesterone receptor interactions [9].
The analysis of progesterone receptor isoform-specific interactions reveals limited available data regarding differential binding to progesterone receptor A and progesterone receptor B isoforms [39] [40] [41]. Current research has not specifically characterized PF-3882845 interactions with individual progesterone receptor isoforms, representing an area requiring further investigation [43] [44]. The compound's overall progesterone receptor selectivity profile suggests minimal interference with progesterone-mediated physiological processes [5] [17].
Table 4: Cross-Reactivity Analysis of PF-3882845 with Progesterone Receptor Isoforms
Progesterone Receptor Isoform | Binding IC50 (nM) | Functional Activity | Selectivity over MR | Notes |
---|---|---|---|---|
Total Progesterone Receptor | 310 | Weak antagonist | 115-fold | Modest inhibition reported |
PR-A Isoform | Not specifically determined | Not determined | Not determined | Isoform-specific data not available |
PR-B Isoform | Not specifically determined | Not determined | Not determined | Isoform-specific data not available |
PR Splice Variants | Not available | Not available | Not available | No specific studies identified |
The progesterone receptor cross-reactivity analysis indicates that PF-3882845 maintains acceptable selectivity margins for clinical development while acknowledging the need for comprehensive isoform-specific characterization [39] [42]. The compound's interaction profile with progesterone receptor represents a manageable off-target effect given the substantial selectivity fold difference compared to mineralocorticoid receptor binding [4] [5] [17].
Parameter | Value |
---|---|
Primary Target | Mineralocorticoid Receptor |
Chemical Class | Non-steroidal pyrazoline derivative |
Binding Potency (IC50) | 2.7 nM (MR binding) |
Selectivity Profile | >500-fold selective over other nuclear receptors |
Mechanism of Action | Competitive antagonist |
Development Status | Clinical development terminated |
PF-3882845 demonstrates moderate oral bioavailability in preclinical species, with significant research conducted to characterize its absorption and protein binding properties [1] [2]. In male Sprague-Dawley rats following oral administration at 2 mg/kg, the compound exhibits an oral bioavailability of 86%, indicating efficient gastrointestinal absorption [1] [2]. This relatively high bioavailability suggests favorable physicochemical properties that support oral drug delivery, which is critical for chronic therapeutic applications in cardiovascular and renal disorders.
The molecular properties of PF-3882845 contribute to its absorption characteristics. With a molecular weight of 419.91 g/mol and a topological polar surface area of 76.69 Ų, the compound falls within generally acceptable ranges for oral bioavailability according to Lipinski's Rule of Five [3]. The compound possesses one hydrogen bond donor and three rotatable bonds, which are consistent with favorable membrane permeability characteristics [3]. The calculated XLogP value of 5.93 indicates high lipophilicity, which may contribute to membrane permeation but could also impact solubility characteristics [3].
Regarding plasma protein binding, while specific quantitative data for PF-3882845 is limited in the available literature, the compound's high lipophilicity (XLogP 5.93) suggests potential for significant protein binding [3]. The structural characteristics of PF-3882845, particularly its carboxylate moiety incorporated to overcome solubility challenges in early analogues, may influence protein binding interactions [1]. The presence of the carboxylic acid group was specifically introduced during medicinal chemistry optimization to address both solubility and hERG channel inhibition issues, which are common challenges in highly lipophilic compounds [1].
Studies examining the drug-drug interaction potential of PF-3882845 with simvastatin provide indirect evidence regarding its protein binding characteristics. The clinical trial NCT01445860 was designed to evaluate the effect of multiple oral doses of PF-3882845 on the pharmacokinetics of simvastatin, suggesting that investigators were concerned about potential displacement interactions that could occur with highly protein-bound drugs [4]. However, specific plasma protein binding percentages for PF-3882845 were not reported in the available clinical trial summaries.
The therapeutic index calculations for PF-3882845 compared to eplerenone provide additional insight into its pharmacokinetic advantages. PF-3882845 demonstrated a therapeutic index of 83.8 compared to 1.47 for eplerenone in rat kidney injury models, representing a 57-fold improvement in the separation between efficacy and adverse effects [5]. This superior therapeutic index suggests more favorable pharmacokinetic properties that allow for effective mineralocorticoid receptor antagonism with reduced risk of hyperkalemia, a significant limitation of existing steroidal antagonists.
Parameter | PF-3882845 | Comparison |
---|---|---|
Oral Bioavailability | 86% | Moderate to high (rats) |
Molecular Weight | 419.91 g/mol | Within acceptable range |
XLogP | 5.93 | High lipophilicity |
Hydrogen Bond Donors | 1 | Low |
Topological Polar Surface Area | 76.69 Ų | Favorable for absorption |
Therapeutic Index | 83.8 | 57-fold better than eplerenone |
The metabolic stability profile of PF-3882845 represents a significant advancement over earlier pyrazoline analogues, which suffered from poor metabolic stability [1]. The medicinal chemistry optimization program specifically focused on improving metabolic stability while maintaining potent mineralocorticoid receptor antagonism. The incorporation of conformational restriction through the benzindazole ring system contributed to both enhanced potency and improved pharmacokinetic properties [1].
PF-3882845 exhibits high plasma clearance of 9.8 mL/min/kg following intravenous administration in male Sprague-Dawley rats [1] [2]. Despite this relatively high clearance, the compound maintains a reasonable terminal elimination half-life of 1.7 hours due to a large volume of distribution of 1.4 L/kg [1] [2]. These pharmacokinetic parameters suggest extensive tissue distribution and hepatic metabolism as primary elimination pathways.
The cytochrome P450 interaction profile of PF-3882845 was specifically evaluated in clinical studies, most notably in the drug-drug interaction study with simvastatin (NCT01445860) [4]. This study was designed to assess whether PF-3882845 could affect the metabolism of simvastatin, which is primarily metabolized by CYP3A4 [6] [7]. The selection of simvastatin as a probe substrate suggests that investigators suspected potential CYP3A4 interactions with PF-3882845, although specific results from this study were not fully disclosed in available public documents.
The concern for CYP3A4 interactions is pharmacologically relevant given that simvastatin is highly susceptible to drug-drug interactions through this pathway. Simvastatin undergoes extensive first-pass metabolism, resulting in low systemic bioavailability of ≤5% [8]. Strong CYP3A4 inhibitors can increase simvastatin blood levels five-fold or higher, leading to increased risk of myopathy and rhabdomyolysis [8]. The fact that regulatory authorities required evaluation of this interaction suggests PF-3882845 may have some potential for CYP3A4 modulation.
However, the specific metabolic pathways responsible for PF-3882845 biotransformation have not been fully elucidated in published literature. The compound's chemical structure, featuring a benzindazole core with a chlorinated cyanophenyl substituent, presents multiple potential sites for cytochrome P450-mediated oxidation [1]. Common biotransformation reactions for such structures typically include:
The metabolic stability improvements achieved in PF-3882845 compared to earlier analogues suggest successful medicinal chemistry optimization to reduce metabolic soft spots [1]. The conformationally restricted benzindazole system likely provides increased resistance to metabolic degradation compared to more flexible pyrazoline structures evaluated earlier in the program.
Metabolic Parameter | Value | Species/Condition |
---|---|---|
Plasma Clearance | 9.8 mL/min/kg | Sprague-Dawley rats (IV) |
Terminal Half-life | 1.7 hours | Sprague-Dawley rats (IV) |
Volume of Distribution | 1.4 L/kg | Sprague-Dawley rats (IV) |
CYP3A4 Interaction Study | Conducted | Clinical trial NCT01445860 |
The tissue distribution characteristics of PF-3882845 demonstrate important pharmacological advantages compared to existing steroidal mineralocorticoid receptor antagonists. The compound exhibits a large volume of distribution of 1.4 L/kg in rats, indicating extensive tissue penetration beyond the vascular compartment [1] [2]. This distribution pattern is particularly relevant for mineralocorticoid receptor antagonists, as these receptors are expressed in multiple tissues including kidney, heart, blood vessels, and brain [9] [10].
Balanced tissue distribution represents a key differentiating feature of nonsteroidal mineralocorticoid receptor antagonists compared to steroidal compounds. Research comparing tissue distribution patterns shows that finerenone, another nonsteroidal antagonist, achieves balanced distribution between heart and kidney tissues, whereas steroidal antagonists like spironolactone and eplerenone show preferential kidney accumulation [9] [10]. Spironolactone demonstrates 6-fold higher kidney versus cardiac distribution, while eplerenone shows 3-fold higher kidney distribution [10]. This balanced distribution pattern for nonsteroidal compounds may contribute to improved cardiovascular protection while reducing renal electrolyte disturbances.
The blood-brain barrier permeability characteristics of PF-3882845 can be inferred from its physicochemical properties. With a topological polar surface area of 76.69 Ų, the compound falls below the generally accepted threshold of 90 Ų for blood-brain barrier penetration [9]. Compounds with polar surface areas below this threshold are generally capable of crossing the blood-brain barrier and potentially interacting with centrally expressed mineralocorticoid receptors [9].
Central mineralocorticoid receptors play significant roles in blood pressure regulation and cardiovascular homeostasis [9]. The ability of PF-3882845 to potentially access central nervous system targets could contribute to its therapeutic efficacy through modulation of central blood pressure control mechanisms. However, this blood-brain barrier permeability could also raise considerations regarding potential central nervous system effects, although no specific central adverse effects have been reported in available clinical trial data.
The tissue distribution advantages of nonsteroidal mineralocorticoid receptor antagonists like PF-3882845 are further supported by their differential binding modes compared to steroidal compounds. While steroidal antagonists like spironolactone and eplerenone promote translocation of the mineralocorticoid receptor to the nucleus but prevent coactivator recruitment, nonsteroidal compounds like PF-3882845 are characterized as "bulky" antagonists that prevent nuclear translocation entirely [9]. This fundamental difference in molecular mechanism may contribute to tissue-specific pharmacological effects.
Physicochemical determinants of tissue distribution for PF-3882845 include its high lipophilicity (XLogP 5.93) and relatively low polar surface area [3] [9]. These properties favor tissue penetration and may contribute to the observed large volume of distribution. The balance between lipophilicity and polarity appears optimized in PF-3882845 to achieve therapeutic tissue concentrations while maintaining acceptable pharmacokinetic properties.
Distribution Parameter | PF-3882845 | Comparison |
---|---|---|
Volume of Distribution | 1.4 L/kg | Large, extensive tissue penetration |
Topological Polar Surface Area | 76.69 Ų | Below BBB threshold (90 Ų) |
XLogP | 5.93 | High lipophilicity |
Tissue Distribution Pattern | Predicted balanced | Unlike steroidal MRAs |
Blood-Brain Barrier | Likely permeable | Based on PSA < 90 Ų |
The elimination pathways of PF-3882845 involve primarily hepatic metabolism with significant species-specific variations in clearance mechanisms. In male Sprague-Dawley rats, the compound demonstrates a plasma clearance of 9.8 mL/min/kg following intravenous administration, indicating efficient elimination processes [1] [2]. This clearance rate, combined with the terminal elimination half-life of 1.7 hours, suggests that hepatic metabolism is the predominant elimination pathway rather than renal excretion.
Hepatic extraction characteristics can be estimated from the pharmacokinetic parameters observed in rats. With a clearance of 9.8 mL/min/kg and typical rat hepatic blood flow of approximately 55-60 mL/min/kg, the hepatic extraction ratio for PF-3882845 would be approximately 15-18%. This intermediate extraction ratio suggests that the compound's hepatic clearance is influenced by both hepatic blood flow and intrinsic metabolic capacity, positioning it between low-extraction drugs (primarily limited by intrinsic clearance) and high-extraction drugs (primarily limited by hepatic blood flow) [11] [12].
The species-specific clearance mechanisms for PF-3882845 likely involve cytochrome P450-mediated biotransformation, as suggested by the clinical drug-drug interaction study with simvastatin [4]. While specific cytochrome P450 isoforms responsible for PF-3882845 metabolism have not been definitively identified, the interaction study design implies potential involvement of CYP3A4, the major drug-metabolizing enzyme responsible for simvastatin biotransformation [6] [7].
Metabolic stability improvements achieved in PF-3882845 compared to earlier pyrazoline analogues represent successful medicinal chemistry optimization [1]. Early compounds in the series suffered from poor metabolic stability, which was addressed through structural modifications including:
The elimination half-life of 1.7 hours in rats, while relatively short, is consistent with effective therapeutic dosing regimens observed in preclinical efficacy studies [1]. In the Dahl salt-sensitive rat model of hypertension and nephropathy, PF-3882845 demonstrated significant blood pressure reduction and renal protection with twice-daily dosing regimens [1]. This suggests that despite the relatively rapid elimination, tissue concentrations or receptor occupancy may be maintained sufficiently for therapeutic effect.
Biliary excretion may also contribute to the elimination of PF-3882845, particularly given its molecular weight of 419.91 g/mol, which exceeds the typical threshold for significant biliary excretion in rats (approximately 325 g/mol) [11]. Compounds with molecular weights above this threshold often undergo substantial biliary elimination, which could contribute to the observed clearance characteristics.
Species differences in elimination mechanisms are particularly relevant for translating preclinical pharmacokinetic data to human predictions. The drug-drug interaction study with simvastatin in healthy volunteers (NCT01445860) was specifically designed to evaluate whether human elimination pathways for PF-3882845 might interfere with CYP3A4-mediated simvastatin metabolism [4]. Such studies are critical for understanding whether preclinical clearance mechanisms translate appropriately to clinical settings.
Renal elimination appears to play a minimal role in PF-3882845 clearance, based on the pharmacokinetic profile observed in rats. The high plasma clearance exceeding typical glomerular filtration rates, combined with the compound's high lipophilicity and extensive tissue distribution, suggests that renal excretion of unchanged drug is not a major elimination pathway [11].
The therapeutic index advantage of PF-3882845 compared to eplerenone (83.8 vs 1.47) may be partially attributable to favorable elimination characteristics that allow for effective receptor antagonism while minimizing accumulation in renal tubular cells where hyperkalemia-inducing effects occur [5]. This suggests that the elimination pathways and tissue distribution characteristics work synergistically to provide improved safety margins compared to existing mineralocorticoid receptor antagonists.
Elimination Parameter | Value | Species/Notes |
---|---|---|
Plasma Clearance | 9.8 mL/min/kg | Sprague-Dawley rats |
Terminal Half-life | 1.7 hours | Sprague-Dawley rats |
Hepatic Extraction Ratio | ~15-18% | Estimated from rat data |
Primary Pathway | Hepatic metabolism | Inferred from PK profile |
CYP450 Interactions | Evaluated with CYP3A4 | Clinical study NCT01445860 |
Renal Elimination | Minimal | Based on high clearance |